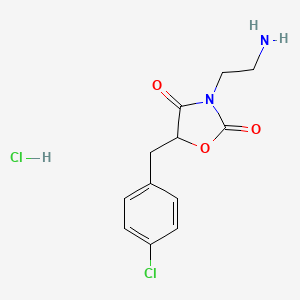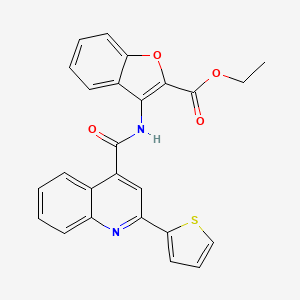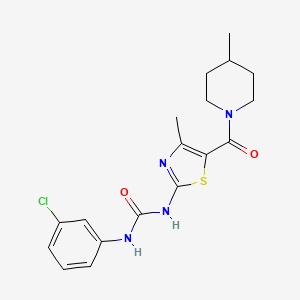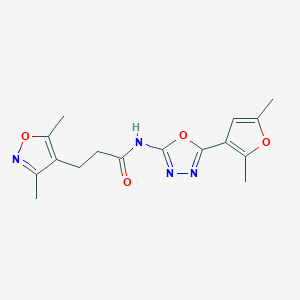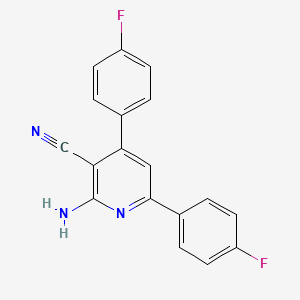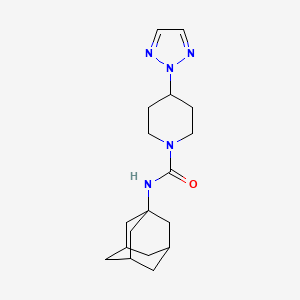
N-((3s,5s,7s)-adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3s,5s,7s)-adamantan-1-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide, also known as ADAPT, is a compound that has been extensively studied for its potential applications in scientific research. ADAPT is a small molecule that can be synthesized using a variety of methods, and it has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Reactivity and Adsorption Behavior
Investigations into the reactivity and adsorption behavior of triazole derivatives, including those related to the compound , have been conducted using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulation studies. These studies have elucidated the local reactive properties, activation localization, and Fukui functions of related compounds, providing insights into their potential for autoxidation mechanisms and interactions with water molecules. Such research highlights the stability and noncovalent interaction capabilities of these compounds, which are crucial for their practical applications in pharmaceuticals (Al-Ghulikah et al., 2021).
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized and evaluated the antimicrobial and anti-inflammatory activities of novel derivatives. These studies have generated compounds with varying degrees of efficacy against Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi. Additionally, some derivatives have shown promising anti-inflammatory activities in in vivo models, suggesting their potential as therapeutic agents for infections and inflammation (Al-Omar et al., 2010), (Al-Mutairi et al., 2019).
Potential Antiviral and Anticancer Properties
Adamantane derivatives have been explored for their antiviral properties against influenza A and B viruses, as well as their potential anticancer activities. The modification of the adamantane core structure and its derivatives has been a focus to enhance their therapeutic efficacy and selectivity. These modifications have led to compounds with notable biological activities, suggesting a promising avenue for developing new antiviral and anticancer therapies (Stamatiou et al., 2003).
Material Science Applications
Beyond biomedical applications, adamantane derivatives have also found use in material science, particularly in the synthesis of polyamide-imides containing pendent adamantyl groups. These polymers exhibit high thermal stability, good mechanical properties, and are amorphous, making them suitable for various industrial applications. The incorporation of adamantane into polymer backbones enhances their performance characteristics, underscoring the versatility of these compounds (Liaw & Liaw, 2001).
Propriétés
IUPAC Name |
N-(1-adamantyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c24-17(22-5-1-16(2-6-22)23-19-3-4-20-23)21-18-10-13-7-14(11-18)9-15(8-13)12-18/h3-4,13-16H,1-2,5-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAGZXVOZXPEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

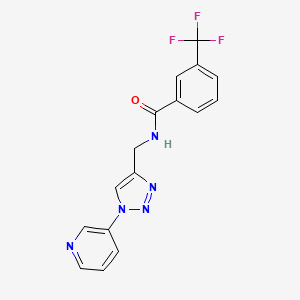
![5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one](/img/structure/B2865606.png)
![Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid](/img/structure/B2865607.png)
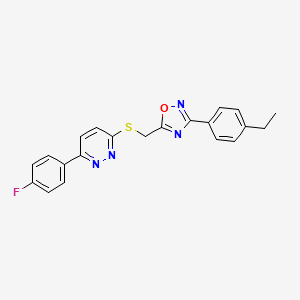
![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2865611.png)
![4-amino-N~5~-(2-fluorobenzyl)-2-[4-(3-methylphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2865612.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propionamide](/img/structure/B2865614.png)
![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2865615.png)
![Diethyl 2-(acetylamino)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]benzyl}malonate](/img/structure/B2865617.png)
